2-Methanesulfinyl-3-methyl-chromen-4-one
Description
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-methyl-2-methylsulfinylchromen-4-one |
InChI |
InChI=1S/C11H10O3S/c1-7-10(12)8-5-3-4-6-9(8)14-11(7)15(2)13/h3-6H,1-2H3 |
InChI Key |
CPWDXCHXWXOCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-methanesulfinyl-3-methyl-chromen-4-one and related chromenones are summarized below:
Table 1: Key Structural and Functional Comparisons
Key Differences
This may improve solubility in polar solvents but reduce lipid membrane permeability .
Synthetic Routes :
- While 2-(4-chlorophenyl)-3-methyl-chromen-4-one () is synthesized via ZnCl₂-catalyzed cyclization, the target compound likely requires additional oxidation steps to convert a methylthio (-SCH₃) precursor to the sulfinyl (-SOCH₃) group.
Biological Activity: Chromenones with -OH or -OCH₃ groups (e.g., ) are often explored for antimicrobial or antioxidant activity.
Crystallographic Data: Compounds like 2-(4-chlorophenyl)-3-methyl-chromen-4-one () and 7-methoxy-2-methyl-3-phenyl-chromen-4-one () have resolved crystal structures, revealing planar chromenone cores. The sulfinyl group in the target compound may introduce torsional strain or hydrogen-bonding networks, influencing solid-state properties .
Research Implications
- Pharmacological Potential: The sulfinyl group’s polarity and hydrogen-bonding capacity make this compound a candidate for drug development, particularly in targeting polar active sites.
- Synthetic Challenges: Oxidation steps to introduce the sulfinyl group may require optimization for yield and purity, as seen in other sulfur-containing chromenones .
- Comparative Studies : Further studies comparing the target compound’s stability (e.g., sensitivity to reducing agents) and bioactivity with analogs () are warranted.
Preparation Methods
Aldol Condensation and Cyclization
The aldol condensation between 2-hydroxyacetophenone derivatives and aldehydes forms chalcone intermediates, which undergo cyclization to yield chromen-4-ones. For example, 4-(methylthio)benzaldehyde reacts with 2-hydroxyacetophenone under basic conditions to produce (2E)-1-(2-hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one, a chalcone precursor. Subsequent bromination in acetic acid facilitates cyclization into 2-[4-(methylthio)phenyl]-4H-chromen-4-one. This method achieves moderate yields (52–70%) and is adaptable for introducing sulfur-containing substituents at the C2 position.
Friedel-Crafts Acylation
Friedel-Crafts acylation using Lewis acids like SnCl₄ enables direct functionalization of benzofuran amines. In the synthesis of dronedarone intermediates, N-(2-butyl-5-benzofuranyl)methanesulfonamide undergoes acylation with 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride in dichloromethane, catalyzed by SnCl₄. While this approach is efficient for sulfonamide derivatives, its application to sulfinyl groups requires modification, such as substituting methanesulfonyl chloride with methanesulfinylating agents.
Introduction of the Methanesulfinyl Group
Incorporating the methanesulfinyl (-SOCH₃) moiety at the C2 position involves selective oxidation or direct substitution:
Controlled Oxidation of Methylthio Precursors
Oxidation of 2-(methylthio)-3-methyl-chromen-4-one derivatives represents the most direct route. In analogous syntheses, oxone (potassium peroxymonosulfate) in THF/H₂O oxidizes methylthio (-SMe) groups to methylsulfonyl (-SO₂Me). To arrest oxidation at the sulfinyl stage, milder agents like hydrogen peroxide (H₂O₂) under acidic or neutral conditions are employed. For instance, treating 2-(methylthio)-3-methyl-chromen-4-one with 30% H₂O₂ in methanol at 0–5°C for 2 hours yields the sulfoxide derivative with minimal over-oxidation to sulfone.
Table 1: Oxidation Conditions for Sulfinyl Group Formation
| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-(methylthio)-3-methyl-4H-chromen-4-one | H₂O₂ (30%) | MeOH | 0–5°C | 2 h | 65–70 |
| 2-(methylthio)-3-methyl-4H-chromen-4-one | NaIO₄ | CH₃CN/H₂O | RT | 4 h | 58–63 |
Nucleophilic Substitution with Methanesulfinyl Chloride
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dichloromethane or acetonitrile enhance electrophilic substitution reactions, as demonstrated in Friedel-Crafts acylations. For oxidation steps, protic solvents (e.g., methanol) improve solubility of intermediates and facilitate proton transfer, critical for stabilizing sulfoxide products. Low temperatures (0–5°C) are essential to suppress over-oxidation during H₂O₂ treatments.
Catalytic Systems
Lewis acids such as SnCl₄ significantly accelerate acylation and cyclization reactions. In the synthesis of N-(2-butyl-5-benzofuranyl)methanesulfonamide, SnCl₄ achieves 94% yield by stabilizing reactive intermediates. For oxidations, catalytic vanadium or titanium complexes could enhance selectivity for sulfinyl over sulfonyl groups, though this remains speculative without direct experimental data.
Analytical Characterization
Successful synthesis of 2-methanesulfinyl-3-methyl-chromen-4-one is confirmed via:
-
¹H NMR : A singlet at δ 3.10–3.30 ppm for the methylsulfinyl group and aromatic protons between δ 6.80–8.20 ppm.
-
IR Spectroscopy : Absorption bands at 1020–1040 cm⁻¹ (S=O stretch) and 1650 cm⁻¹ (C=O).
-
Mass Spectrometry : Molecular ion peak at m/z 264 (M⁺) with fragmentation patterns consistent with chromen-4-one derivatives .
Q & A
Q. What are the common synthetic routes for 2-Methanesulfinyl-3-methyl-chromen-4-one, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted phenols with β-keto esters to form the chromenone core.
- Step 2 : Introduction of the methanesulfinyl group via nucleophilic substitution or oxidation of a methylthio intermediate (e.g., using H2O2 in acetic acid) .
- Step 3 : Methylation at the 3-position using methyl iodide and a base (e.g., K2CO3 in DMF) . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions; IR for functional group analysis (e.g., sulfinyl S=O stretch at ~1050 cm<sup>−1</sup>) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]<sup>+</sup> expected for C12H10O3S).
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the three-dimensional structure of this compound?
- Single-Crystal XRD : Use a MoKα (λ = 0.71073 Å) or CuKα radiation source. Refinement via SHELXL can resolve bond angles and torsion angles, particularly for the sulfinyl group’s stereochemistry.
- Key Parameters : Monoclinic space groups (e.g., P21/c) are common for chromenones; expect unit cell dimensions similar to analogues (e.g., a = 22.37 Å, b = 6.88 Å) .
Q. How do electronic effects of the methanesulfinyl group influence the compound’s reactivity in biological systems?
- Electron-Withdrawing Nature : The sulfinyl group increases electrophilicity at the chromenone’s 4-position, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets).
- Redox Activity : The sulfinyl moiety may participate in redox cycling, generating reactive oxygen species (ROS) in cancer cells .
Q. What methodologies address contradictions in reported biological activities of chromenone derivatives?
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values from MTT assays for cytotoxicity).
- Substituent-Specific Effects : Use QSAR models to correlate substituent electronegativity (e.g., sulfinyl vs. carbonyl) with activity .
- Control Variables : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive controls .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (−4.5 log mol/L), and CYP450 inhibition.
- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to targets like COX-2 or topoisomerase II, guided by crystallographic data from analogues .
Methodological Challenges
Q. What strategies mitigate degradation of this compound during long-term storage?
- Storage Conditions : −20°C under argon in amber vials to prevent oxidation of the sulfinyl group.
- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?
- UV-Vis Shifts : In polar solvents (e.g., methanol), λmax redshifts due to increased conjugation stabilization.
- pH-Dependent Fluorescence : Protonation at the 4-keto group quenches fluorescence at pH < 5 .
Biological and Mechanistic Focus
Q. What in vitro assays are most reliable for evaluating the anticancer potential of this compound?
- Apoptosis Assays : Annexin V-FITC/PI staining combined with caspase-3/7 activation metrics.
- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (common with chromenone-induced DNA damage) .
Q. How does the methanesulfinyl group modulate interactions with serum proteins?
- Binding Studies : Use fluorescence quenching to measure affinity for human serum albumin (HSA).
- Molecular Dynamics : Simulate binding pockets to identify key residues (e.g., Trp214 in HSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
